3,4-dihydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
Overview
Description
3,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
The synthesis of 3,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Chemical Reactions Analysis
3,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinones, amino derivatives, and substituted hydrazides.
Scientific Research Applications
3,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, leading to the modulation of biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar compounds to 3,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide include:
- 3,4-dihydroxy-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]benzohydrazide
- 3,4-dihydroxy-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide
- 3,4-dihydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzohydrazide core
Properties
IUPAC Name |
3,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-11-4-2-10(17(22)23)5-9(11)7-15-16-14(21)8-1-3-12(19)13(20)6-8/h1-7,18-20H,(H,16,21)/b15-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIHMTUHUCNWSO-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416258 | |
Record name | AC1NSBAK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-20-9 | |
Record name | AC1NSBAK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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